1-シクロヘキシルアゼチジン-2-カルボン酸メチル

概要

説明

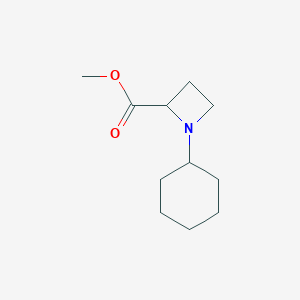

Methyl 1-cyclohexylazetidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is primarily used in research and has applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexyl group attached to an azetidine ring, making it a valuable subject for synthetic and mechanistic studies .

科学的研究の応用

Methyl 1-cyclohexylazetidine-2-carboxylate has several scientific research applications:

Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biochemistry: Studies involving the methylation of proteins and DNA often utilize this compound to understand biochemical processes.

Medicinal Chemistry: Research on potential therapeutic agents includes this compound due to its unique structure and reactivity.

Industrial Chemistry: It is used in the development of new materials and chemical processes.

準備方法

The synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate typically involves the reaction of cyclohexylamine with ethyl 2-bromoacetate, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反応の分析

Methyl 1-cyclohexylazetidine-2-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of Methyl 1-cyclohexylazetidine-2-carboxylate involves its interaction with various molecular targets. In biochemical studies, it is known to participate in methylation reactions, affecting the function and regulation of proteins and DNA. The pathways involved include the transfer of methyl groups to specific substrates, which can alter their activity and stability.

類似化合物との比較

Methyl 1-cyclohexylazetidine-2-carboxylate can be compared with other similar compounds such as:

Methyl 1-cyclohexylpyrrolidine-2-carboxylate: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

Methyl 1-cyclohexylpiperidine-2-carboxylate: Contains a piperidine ring, offering different reactivity and applications.

Ethyl 1-cyclohexylazetidine-2-carboxylate: An ethyl ester variant, which may have different solubility and reactivity properties.

生物活性

Methyl 1-cyclohexylazetidine-2-carboxylate is a chemical compound with significant potential in various biological and medicinal applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of Methyl 1-Cyclohexylazetidine-2-Carboxylate

- IUPAC Name : Methyl 1-cyclohexylazetidine-2-carboxylate

- Molecular Formula : C11H19NO2

- Molecular Weight : 197.27 g/mol

- CAS Number : 18085-36-4

The compound features an azetidine ring, which contributes to its unique chemical properties and biological activities.

The synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate typically involves the reaction of cyclohexylamine with ethyl 2-bromoacetate, followed by cyclization. Common reagents include sodium hydride or potassium carbonate to facilitate the cyclization process. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic chemistry.

Methyl 1-cyclohexylazetidine-2-carboxylate is known to participate in methylation reactions , which are crucial for the regulation of proteins and DNA. The mechanism involves the transfer of methyl groups to specific substrates, influencing their activity and stability. This property makes it valuable in biochemical studies aimed at understanding cellular processes and the regulation of gene expression.

Anticancer Properties

Recent studies have indicated that azetidine derivatives, including Methyl 1-cyclohexylazetidine-2-carboxylate, exhibit potential as JAK inhibitors , which are useful in treating various cancers and autoimmune diseases. The compound's ability to modulate protein kinase activity is particularly noteworthy, as it may help in controlling cell growth and differentiation, crucial factors in cancer progression .

Case Study 1: JAK Inhibition and Cancer Treatment

A study focused on azetidine derivatives demonstrated that certain compounds could inhibit JAK pathways involved in inflammatory responses and tumor growth. Methyl 1-cyclohexylazetidine-2-carboxylate was included in a broader analysis of azetidine compounds that showed effective inhibition of JAK activity in vitro. This suggests potential therapeutic applications in treating cancers associated with JAK overactivity .

Case Study 2: Synthesis Optimization for Biological Testing

Another case study highlighted the optimization of synthesis routes for Methyl 1-cyclohexylazetidine-2-carboxylate to enhance yield and purity for biological testing. Researchers utilized various reaction conditions to improve the efficiency of the cyclization process, which is critical for subsequent biological assays assessing the compound's efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 1-cyclohexylazetidine-2-carboxylate | Azetidine | Potential JAK inhibitor; anticancer |

| Methyl 1-cyclohexylpyrrolidine-2-carboxylate | Pyrrolidine | Neuroprotective effects |

| Ethyl 1-cyclohexylazetidine-2-carboxylate | Azetidine | Similar reactivity; less studied |

This table illustrates how Methyl 1-cyclohexylazetidine-2-carboxylate compares to similar compounds regarding structure and potential biological activities.

特性

IUPAC Name |

methyl 1-cyclohexylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZVWSJTPLJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393388 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-36-4 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。